6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol

Catalog No.
S6702998
CAS No.
1261624-55-8
M.F
C12H8F3NO2
M. Wt
255.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol

CAS Number

1261624-55-8

Product Name

6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol

IUPAC Name

6-[3-(trifluoromethoxy)phenyl]pyridin-3-ol

Molecular Formula

C12H8F3NO2

Molecular Weight

255.19 g/mol

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-2-8(6-10)11-5-4-9(17)7-16-11/h1-7,17H

InChI Key

UVWZTPNFWCVHPJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=C2)O

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=C2)O
  • Medicinal Chemistry: The pyridine ring and hydroxyl group are common functional groups found in many bioactive molecules. The presence of the trifluoromethoxyphenyl group can further modulate the properties of the molecule, potentially leading to interesting drug candidates. Research on similar pyridine derivatives suggests potential for applications in areas like anti-cancer drugs [].
  • Material Science: Aromatic heterocycles like pyridine are building blocks for various functional materials. The combination of the electron-withdrawing trifluoromethoxy group and the electron-donating hydroxyl group in 5-OH-TriF-Ph-Pyridine could be interesting for the development of novel materials with specific properties.

6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol is an organic compound characterized by its unique structural features, which include a pyridine ring substituted with a hydroxyl group and a trifluoromethoxy group. The molecular formula of this compound is C12H8F3NO2, with a molar mass of approximately 255.196 g/mol . The trifluoromethoxy group enhances the compound's lipophilicity and biological activity, making it an interesting subject for research in medicinal chemistry and agrochemicals.

6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol can undergo various chemical transformations, including:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: The compound can be reduced to yield alcohols or amines, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The trifluoromethoxy group may participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives .

These reactions illustrate the compound's versatility and potential for further functionalization.

The biological activity of 6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol has been investigated in various studies. It exhibits significant interactions with biological targets, including enzymes and receptors. The presence of the trifluoromethoxy group enhances its ability to penetrate biological membranes, which may lead to inhibition or activation of specific pathways. This makes it a candidate for pharmaceutical applications, particularly in the development of drugs targeting specific diseases .

The synthesis of 6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol typically involves several key steps:

  • Suzuki-Miyaura Coupling: This reaction couples a boronic acid derivative of 3-(trifluoromethoxy)phenyl with a halogenated pyridine derivative.
  • Hydroxylation: The resulting intermediate undergoes hydroxylation to introduce the hydroxyl group at the 3-position of the pyridine ring .
  • Industrial Production: For large-scale production, methods such as continuous flow reactors and efficient catalysts are employed to optimize yield and reduce waste .

6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol has several applications across various fields:

  • Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical agents due to its unique chemical properties.
  • Agrochemicals: The compound is utilized in developing pesticides and herbicides, leveraging its biological activity against pests.
  • Materials Science: Its stability and reactivity make it suitable for synthesizing advanced materials, including polymers and coatings .

Interaction studies have shown that 6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol can interact with various biological targets. These interactions are primarily influenced by the trifluoromethoxy group's ability to enhance hydrophobic interactions within protein binding sites. This characteristic allows for potential therapeutic applications where modulation of enzyme activity is desired .

Several compounds share structural similarities with 6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(Trifluoromethoxy)phenolLacks the pyridine moietySimpler structure, primarily used in phenolic applications
2-(Trifluoromethyl)pyridineContains a trifluoromethyl group insteadDifferent electronic properties due to trifluoromethyl
2-[4-(Trifluoromethyl)phenyl]pyridineSimilar structure but with a trifluoromethyl groupVariation in reactivity due to different substituents

Uniqueness

The uniqueness of 6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol lies in its combination of both the trifluoromethoxy group and the pyridin-3-ol moiety. This combination imparts distinct chemical properties such as increased lipophilicity and enhanced reactivity, making it particularly valuable in diverse applications ranging from pharmaceuticals to materials science .

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

255.05071298 g/mol

Monoisotopic Mass

255.05071298 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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